molecular formula C21H21NO B092934 N,N-Dibenzyl-p-anisidine CAS No. 18613-55-3

N,N-Dibenzyl-p-anisidine

Cat. No.: B092934
CAS No.: 18613-55-3
M. Wt: 303.4 g/mol
InChI Key: CFNHDBSFANUKKQ-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-p-anisidine: is an organic compound with the molecular formula C21H21NO. It is a derivative of p-anisidine, where the nitrogen atom is substituted with two benzyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N,N-Dibenzyl-p-anisidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dibenzyl-p-anisidine can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the benzyl groups can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically require the presence of a strong base or acid catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted anisidine derivatives.

Mechanism of Action

N,N-Dibenzyl-p-anisidine exerts its effects through various molecular pathways. It can act as a nucleophilic catalyst in organic reactions, facilitating the formation of bonds between different molecules . The compound’s mechanism of action involves the activation of specific molecular targets, leading to the desired chemical transformations.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its ability to act as a nucleophilic catalyst and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

N,N-dibenzyl-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-23-21-14-12-20(13-15-21)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNHDBSFANUKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171856
Record name N,N-Dibenzyl-p-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18613-55-3
Record name N,N-Dibenzyl-4-methoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18613-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibenzyl-p-anisidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dibenzyl-p-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dibenzyl-p-anisidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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